molecular formula C11H10ClNO2 B1626333 2-(Quinolin-2-YL)acetic acid hydrochloride CAS No. 25888-68-0

2-(Quinolin-2-YL)acetic acid hydrochloride

Cat. No. B1626333
CAS RN: 25888-68-0
M. Wt: 223.65 g/mol
InChI Key: LRAYSEMHJSWQRA-UHFFFAOYSA-N
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Description

2-(Quinolin-2-YL)acetic acid hydrochloride is a chemical compound with the formula C11H10ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that is an important scaffold for the development of new drugs .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Quinolin-2-YL)acetic acid hydrochloride, has been the subject of numerous studies due to their wide range of biological and pharmacological activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-2-YL)acetic acid hydrochloride is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . This structure is common to quinoline and its derivatives .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-(Quinolin-2-YL)acetic acid hydrochloride, participate in both electrophilic and nucleophilic substitution reactions . They can be altered to produce a number of differently substituted quinolines .

properties

IUPAC Name

2-quinolin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAYSEMHJSWQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509798
Record name (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-2-YL)acetic acid hydrochloride

CAS RN

25888-68-0
Record name (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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